

# Application Notes and Protocols: Iridium Acetate in the Synthesis of Fine Chemicals

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## Compound of Interest

Compound Name: *Iridium acetate*

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**Iridium acetate** and its derivatives have emerged as powerful and versatile catalysts in modern organic synthesis, enabling the efficient construction of complex molecular architectures crucial for the pharmaceutical and fine chemical industries. The unique reactivity of iridium catalysts facilitates a range of transformations, including C-H activation, asymmetric hydrogenation, and allylic substitution, often with high levels of selectivity and functional group tolerance. These application notes provide detailed protocols and compiled data for key iridium-catalyzed reactions, offering a practical guide for researchers in the field.

## Preparation of Iridium Catalyst Precursors

Many iridium-catalyzed reactions utilize *in situ* generated catalysts from stable iridium(III) precursors. A common and versatile precursor is the pentamethylcyclopentadienyl iridium(III) chloride dimer,  $[\text{Cp}^*\text{IrCl}_2]_2$ . While iridium(III) acetate itself can be used, it is often employed as a precursor for other iridium complexes.<sup>[1]</sup>

## Protocol: Synthesis of $[\text{Cp}^*\text{IrCl}_2]_2$

This protocol is adapted from literature procedures for the synthesis of the common iridium precursor.<sup>[2]</sup>

Materials:

- Iridium(III) chloride hydrate ( $\text{IrCl}_3 \cdot x\text{H}_2\text{O}$ )

- Pentamethylcyclopentadiene ( $Cp^*H$ )
- Methanol
- Argon or Nitrogen atmosphere (inert gas)
- Standard Schlenk line or glovebox equipment

**Procedure:**

- In a Schlenk flask under an inert atmosphere, suspend iridium(III) chloride hydrate (1.0 equiv) in methanol.
- Add pentamethylcyclopentadiene (2.0 equiv) to the suspension.
- Heat the reaction mixture to reflux and stir for 24-48 hours. The color of the mixture will typically change from dark brown/black to a deep red or orange.
- Allow the mixture to cool to room temperature.
- Reduce the solvent volume under vacuum.
- The resulting solid is collected by filtration, washed with cold methanol and then a non-polar solvent like hexane, and dried under vacuum to yield  $[Cp^*IrCl_2]_2$  as a red-orange solid.

**Safety Precautions:** Iridium compounds and organic solvents should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

## Iridium-Catalyzed C-H Amidation of Benzoic Acids

Iridium catalysts enable the direct ortho-C-H amidation of benzoic acids using sulfonyl azides as the nitrogen source. This method provides a straightforward route to anthranilic acid derivatives, which are important structural motifs in many pharmaceutical compounds.<sup>[3][4]</sup> The reaction proceeds under mild conditions with a broad substrate scope and excellent functional group tolerance.<sup>[3]</sup>

# Experimental Protocol: Ortho-C-H Amidation of Benzoic Acid

## Materials:

- Benzoic acid derivative (1.0 equiv)
- Sulfonyl azide (1.0-1.2 equiv)
- $[\text{Cp}^*\text{IrCl}_2]_2$  (2-4 mol%)
- Silver triflimide ( $\text{AgNTf}_2$ ) (8-16 mol%)
- Acetic acid (15 mol%)
- Lithium carbonate ( $\text{Li}_2\text{CO}_3$ ) (15 mol%)
- 1,2-Dichloroethane (DCE) as solvent

## Procedure:

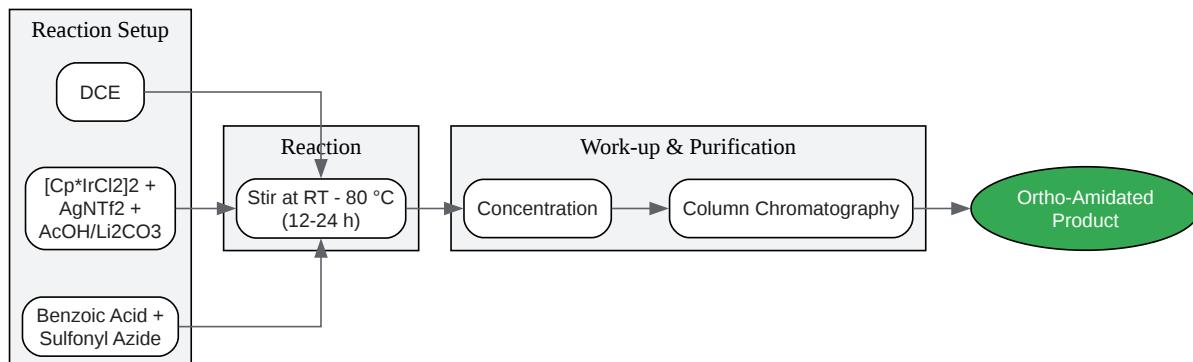
- To a reaction vial, add the benzoic acid derivative, sulfonyl azide,  $[\text{Cp}^*\text{IrCl}_2]_2$ ,  $\text{AgNTf}_2$ , acetic acid, and lithium carbonate.
- Add 1,2-dichloroethane to achieve the desired concentration (typically 0.2 M).
- Seal the vial and stir the mixture at a temperature ranging from room temperature to 80 °C for 12-24 hours.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
- The residue can be purified by column chromatography on silica gel to afford the desired ortho-amidated product.

## Data Presentation: Substrate Scope of C-H Amidation of Benzoic Acids

Entry	Benzoic Acid Substrate	Sulfonyl Azide	Yield (%) <sup>[3][5]</sup>
1	Benzoic acid	TsN <sub>3</sub>	95
2	4-Methoxybenzoic acid	TsN <sub>3</sub>	92
3	4- Trifluoromethylbenzoic acid	TsN <sub>3</sub>	85
4	4-Chlorobenzoic acid	TsN <sub>3</sub>	91
5	3-Methylbenzoic acid	TsN <sub>3</sub>	88
6	2-Nitrobenzoic acid	TsN <sub>3</sub>	45
7	Benzoic acid	4-Nosylazide	93
8	Benzoic acid	Methylsulfonyl azide	89 (at RT)

TsN<sub>3</sub> = p-Toluenesulfonyl azide; 4-Nosylazide = 4-Nitrobenzenesulfonyl azide. Conditions may vary slightly between substrates.

## Visualization: C-H Amidation Workflow



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Caption: General workflow for iridium-catalyzed C-H amidation.

## Iridium-Catalyzed Asymmetric Hydrogenation of Ketones

Iridium complexes are highly effective catalysts for the asymmetric hydrogenation of ketones, providing access to valuable chiral secondary alcohols with high enantioselectivity.<sup>[6]</sup> These reactions are crucial in the synthesis of pharmaceutical intermediates. The catalysts are typically generated *in situ* from an iridium precursor and a chiral ligand.

## Experimental Protocol: Asymmetric Hydrogenation of Acetophenone

Materials:

- Acetophenone (1.0 equiv)
- $[\text{Ir}(\text{COD})\text{Cl}]_2$  (0.5-1.0 mol%)
- Chiral ligand (e.g., (S,S)-f-Amphol) (1.1-2.2 mol%)

- Base (e.g., t-BuOK) (10 mol%)
- Solvent (e.g., 2-propanol)
- Hydrogen gas (H<sub>2</sub>)

**Procedure:**

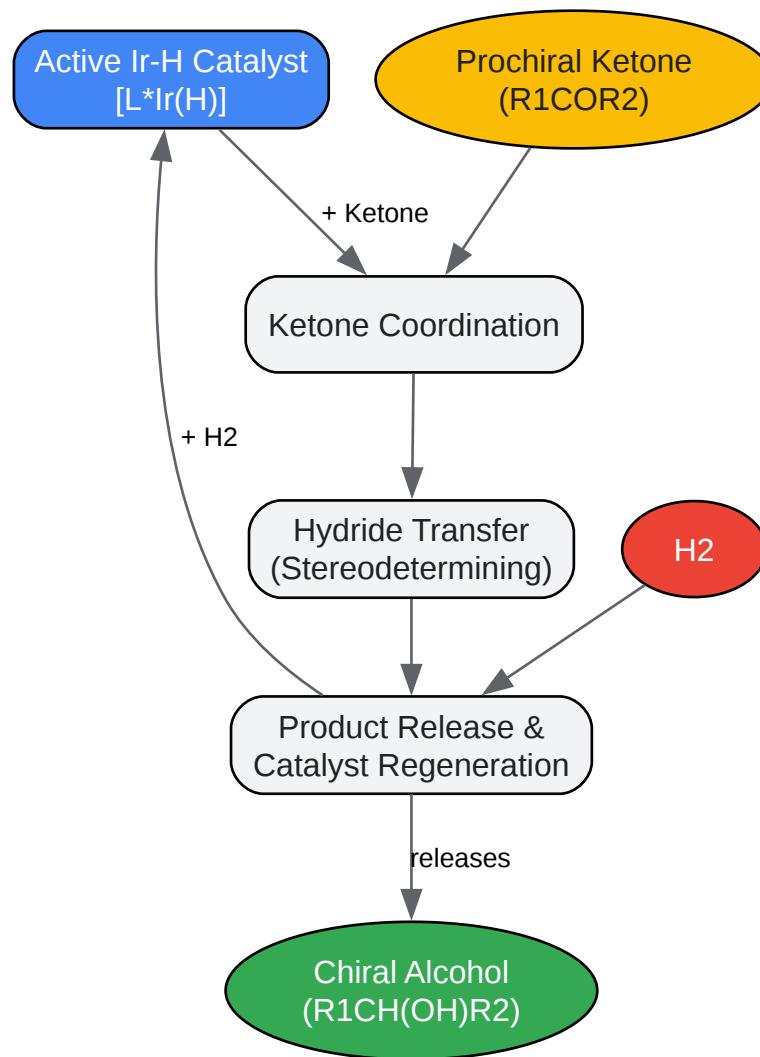
- In a glovebox, charge a pressure reactor with [Ir(COD)Cl]<sub>2</sub>, the chiral ligand, and the base.
- Add the solvent (2-propanol) and stir the mixture for 30 minutes to allow for catalyst pre-formation.
- Add the acetophenone substrate to the reactor.
- Seal the reactor, remove it from the glovebox, and connect it to a hydrogen line.
- Pressurize the reactor with hydrogen gas (typically 10-50 atm) and stir the reaction at a specified temperature (e.g., room temperature to 60 °C) for the required time (e.g., 4-24 hours).
- Carefully vent the reactor and concentrate the reaction mixture.
- The product can be purified by chromatography to yield the chiral alcohol. The enantiomeric excess (ee) is determined by chiral HPLC or GC.

## **Data Presentation: Substrate Scope of Asymmetric Hydrogenation of Ketones**

Entry	Ketone Substrate	Chiral Ligand System	Yield (%)	ee (%)	Ref.
1	Acetophenone	Ir-NNP Ligand	98	99	[7]
2	4'-Chloroacetophenone	Ir-NNP Ligand	97	98	[7]
3	1-Tetralone	Ir-SpiroPAP	>99	99	[8]
4	2-Acetylpyridine	Ir-NNP Ligand	95	97	[7]
5	Propiophenone	Ir-f-Amphol	99	99	[5]
6	Cyclopropylmethyl ketone	Ir-NNP Ligand	92	96	[7]

Conditions and ligand systems are optimized for each substrate and may vary.

## Visualization: Catalytic Cycle for Asymmetric Hydrogenation

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Caption: Simplified catalytic cycle for asymmetric hydrogenation.

## Iridium-Catalyzed Asymmetric Allylic Alkylation

Iridium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the formation of C-C bonds, enabling the construction of stereogenic centers with high levels of regio- and enantioselectivity. This reaction is particularly valuable for the synthesis of complex molecules containing quaternary carbon centers.<sup>[9][10]</sup>

## Experimental Protocol: Asymmetric Allylic Alkylation of a Malonate

**Materials:**

- Dialkyl malonate (1.0-1.5 equiv)
- Allylic carbonate or acetate (1.0 equiv)
- $[\text{Ir}(\text{COD})\text{Cl}]_2$  (1-2 mol%)
- Chiral phosphoramidite ligand (2-4 mol%)
- Base (e.g.,  $\text{Cs}_2\text{CO}_3$  or  $\text{LiOt-Bu}$ )
- Solvent (e.g., THF, DCM)

**Procedure:**

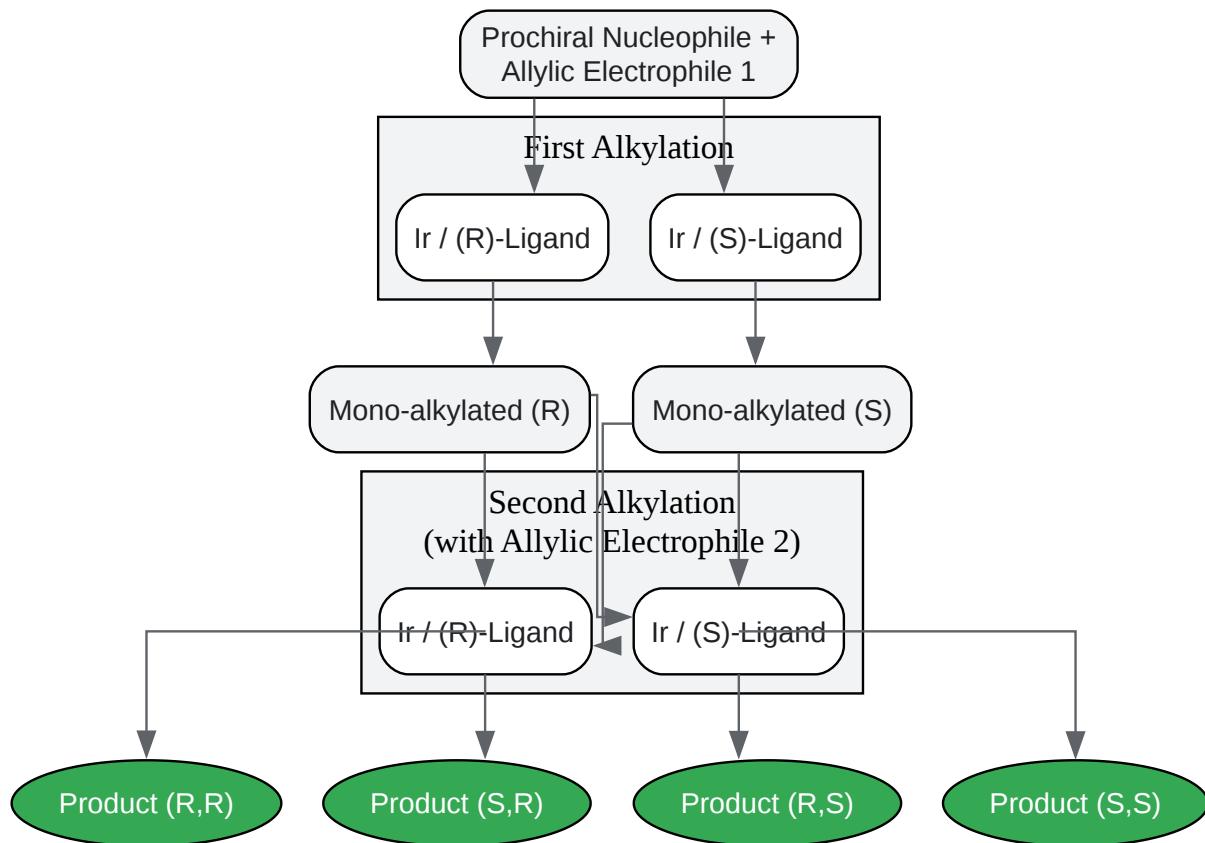
- In an inert atmosphere, dissolve  $[\text{Ir}(\text{COD})\text{Cl}]_2$  and the chiral ligand in the solvent and stir for 20-30 minutes.
- Add the dialkyl malonate and the base, and stir for another 15 minutes.
- Add the allylic electrophile to initiate the reaction.
- Stir the reaction at the specified temperature (e.g., room temperature) until completion (monitored by TLC or GC).
- Quench the reaction (e.g., with saturated  $\text{NH}_4\text{Cl}$  solution) and extract the product with an organic solvent.
- Dry the combined organic layers, concentrate, and purify by flash chromatography to obtain the enantioenriched product.

## **Data Presentation: Substrate Scope of Asymmetric Allylic Alkylation**

Entry	Nucleophile	Electrophile	Yield (%)	ee (%)	Ref.
1	Dimethyl malonate	Cinnamyl carbonate	92	96	[11]
2	Diethyl malonate	(E)-4-phenylbut-3-en-2-yl carbonate	93	97	[10]
3	Ethyl cyanoacetate	Cinnamyl carbonate	95	94 (dr >20:1)	[12]
4	Dimethyl malonate	(E)-1,3-diphenylallyl acetate	85	95	[11]
5	Ethyl 2-methyl-3-oxobutanoate	Cinnamyl carbonate	88	98 (dr 15:1)	[9]

dr = diastereomeric ratio. Conditions and ligands are highly specific to the reaction.

## Visualization: Logical Flow of Stereodivergent Allylic Alkylation



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Caption: Control of stereoisomers in sequential AAA.

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